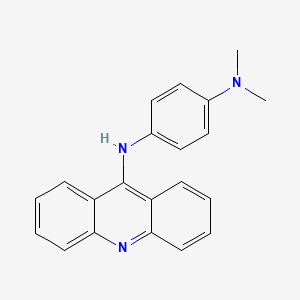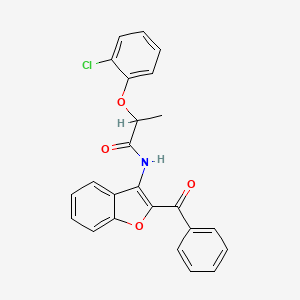![molecular formula C22H16ClN3O2S B11585941 (5Z)-2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11585941.png)
(5Z)-2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound characterized by its unique triazolo-thiazole core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds through reactions such as condensation, cyclization, and substitution. Specific reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is scaled up using batch or continuous flow reactors. The choice of reactor and process parameters is crucial to ensure consistent quality and efficiency. Advanced techniques such as automated synthesis and real-time monitoring are employed to enhance production efficiency and reduce costs.
化学反应分析
Types of Reactions
(5Z)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.
科学研究应用
(5Z)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of (5Z)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.
Triple Bond Compounds: Compounds with triple bonds, such as nitrogen molecules.
Uniqueness
What sets (5Z)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart is its triazolo-thiazole core, which imparts unique chemical and biological properties
属性
分子式 |
C22H16ClN3O2S |
|---|---|
分子量 |
421.9 g/mol |
IUPAC 名称 |
(5Z)-2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H16ClN3O2S/c1-28-18-7-3-2-5-16(18)6-4-8-19-21(27)26-22(29-19)24-20(25-26)14-11-15-9-12-17(23)13-10-15/h2-14H,1H3/b6-4+,14-11+,19-8- |
InChI 键 |
HRVCNOBDTMFPMK-IDAPHMENSA-N |
手性 SMILES |
COC1=CC=CC=C1/C=C/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=C(C=C4)Cl)S2 |
规范 SMILES |
COC1=CC=CC=C1C=CC=C2C(=O)N3C(=NC(=N3)C=CC4=CC=C(C=C4)Cl)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6Z)-6-(thiophen-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11585859.png)
![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11585863.png)
![2-ethoxy-4-[(Z)-{6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate](/img/structure/B11585865.png)
![Methyl 4-(9-bromo-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate](/img/structure/B11585872.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B11585878.png)
![(2Z)-6-(4-chlorobenzyl)-2-[2-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11585902.png)
![7-Fluoro-2-(5-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11585910.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11585932.png)
![Methyl 4-[2-(5-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11585937.png)
![1-(4-Ethylphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11585939.png)
![1-(2-Fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11585947.png)
![methyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11585948.png)
